普罗鲁他胺

描述

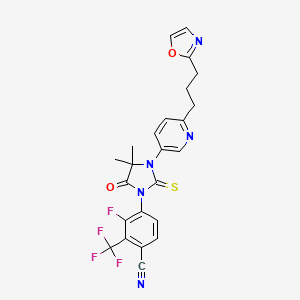

普罗鲁胺,也称为其研发代号GT-0918,是一种非甾体类抗雄激素。它是雄激素受体的选择性高亲和沉默拮抗剂。 这种化合物正在由苏州康宁杰瑞制药开发,用于治疗COVID-19、前列腺癌和乳腺癌等疾病 .

科学研究应用

作用机制

普罗鲁胺在雄激素受体处起拮抗作用。它抑制雄激素诱导的受体活化,导致形成不能转运到细胞核的非活性复合物。这导致雄激素受体表达的下调和雄激素诱导的基因转录的抑制。 该化合物还激活巨噬细胞中的核因子红系2相关因子2(Nrf2),刺激抗氧化应答元件以减少COVID-19患者的细胞因子风暴引起的器官损伤 .

类似化合物:

比卡鲁胺: 另一种用于治疗前列腺癌的非甾体类抗雄激素。

恩扎鲁胺: 与比卡鲁胺相比,更有效的抗雄激素,用于治疗晚期前列腺癌。

比较: 与比卡鲁胺和恩扎鲁胺相比,普罗鲁胺表现出更高的效力和疗效。它具有独特的能力降解雄激素受体,这在恩扎鲁胺中没有观察到。 此外,普罗鲁胺已被证明可有效减少SARS-CoV-2感染和相关的炎症反应,使其成为治疗COVID-19的有希望的候选药物 .

未来方向

Proxalutamide is currently in phase III studies for metastatic castration-resistant prostate cancer (mCRPC) as monotherapy and in combination with abiraterone . It’s also being studied for its potential to treat COVID-19 . The findings of these studies might lead to the development of better treatment for COVID-19 and provide convincing evidence regarding the efficacy and safety of Proxalutamide .

准备方法

合成路线和反应条件: 普罗鲁胺是通过多步化学合成过程合成的反应条件通常包括使用有机溶剂、催化剂以及控制的温度和压力条件 .

工业生产方法: 普罗鲁胺的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,包括严格的质量控制措施。 生产过程涉及大型反应器、纯化系统以及严格的环境控制,以确保最终产品的安全性和有效性 .

化学反应分析

反应类型: 普罗鲁胺会经历各种化学反应,包括:

氧化: 普罗鲁胺可以发生氧化反应,特别是在其结构中的硫原子处。

还原: 还原反应可以在化合物中存在的硝基上发生。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可以导致形成亚砜或砜,而还原可以产生胺或醇 .

相似化合物的比较

Bicalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.

Enzalutamide: A more potent antiandrogen compared to bicalutamide, used for advanced prostate cancer.

Flutamide: An older nonsteroidal antiandrogen with a similar mechanism of action

Comparison: Proxalutamide exhibits higher potency and efficacy compared to bicalutamide and enzalutamide. It has a unique ability to degrade androgen receptors, which is not observed with enzalutamide. Additionally, proxalutamide has shown effectiveness in reducing SARS-CoV-2 infection and associated inflammatory responses, making it a promising candidate for COVID-19 treatment .

属性

IUPAC Name |

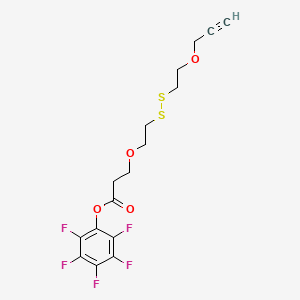

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBJGVDOSBKVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102678 | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in formation of inactive complexes that are not able to translocate to the nucleus. It also induces androgen receptor downregulation, furthering adrogen-induced receptor activation. This drug is being investigated for its potential antineoplastic activity and is being investigated specifically against prostate cancer and COVID-19. | |

| Record name | Proxalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1398046-21-3 | |

| Record name | 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GT-0918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUXELUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

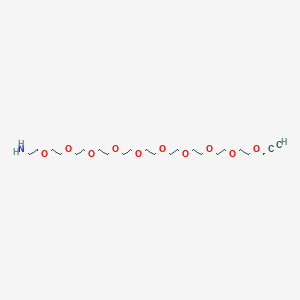

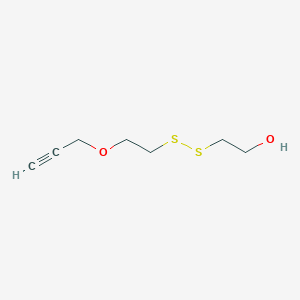

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)